![molecular formula C19H18N2O4 B1424358 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 942289-81-8](/img/structure/B1424358.png)
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid
Vue d'ensemble
Description
The compound is an organic molecule that contains a benzimidazole group (a type of heterocyclic aromatic organic compound), a dihydrobenzodioxin group (a type of organic compound that contains a benzene ring fused to a dioxin ring), and a carboxylic acid group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and dihydrobenzodioxin groups could potentially undergo various reactions, such as electrophilic substitution, nucleophilic substitution, or redox reactions .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
- Synthesis and Activity Studies: A study by Bassyouni et al. (2012) focuses on the synthesis of related compounds and their evaluation for antioxidant and antimicrobial activities. The research also includes quantitative structure–activity relationships and molecular docking studies to understand the properties and interactions of these compounds (Bassyouni et al., 2012).
Biological Activity of Isoxazole Derivatives
- Novel Derivatives Synthesis: Pothuri et al. (2020) synthesized novel isoxazole derivatives of a similar compound and tested them for antimicrobial and antioxidant activities. The study involved molecular docking with protein Sortase A, identifying potential antimicrobial agents (Pothuri et al., 2020).
Applications in OLEDs
- Blue-Emitting Materials for OLEDs: Jayabharathi et al. (2018) utilized derivatives of this compound to construct blue-emissive materials for organic light-emitting devices (OLEDs). The study highlights the compounds' potential in electronics due to their efficient emission properties (Jayabharathi et al., 2018).
Electrochromic Properties
- Conducting Polymers Investigation: Akpinar et al. (2012) explored the influence of hydrogen bonding on the electrochromic properties of conducting polymers containing derivatives of this compound. The research aimed to control the main chain conformation of polymers via acid and base treatments (Akpinar et al., 2012).
Anti-Inflammatory Activity
- Synthesis and Activity Evaluation: Labanauskas et al. (2000) synthesized new derivatives showing anti-inflammatory activity. The study involved the reaction of related acids with aromatic aldehydes and evaluated the anti-inflammatory properties of the synthesized compounds (Labanauskas et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-18-20-14-10-12(19(22)23)4-6-15(14)21(18)13-5-7-16-17(11-13)25-9-8-24-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGSXQRWAOJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1C3=CC4=C(C=C3)OCCO4)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



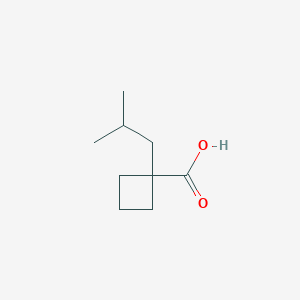
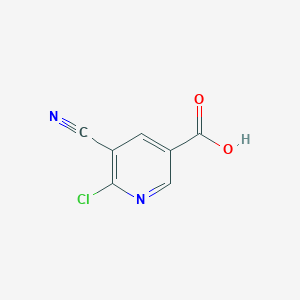
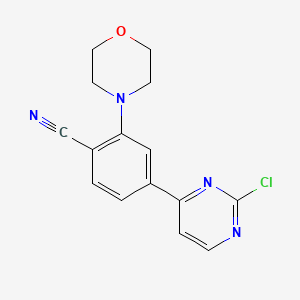
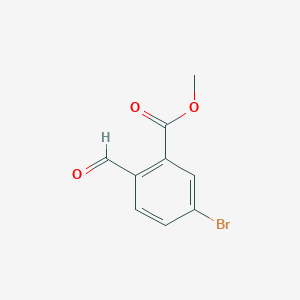
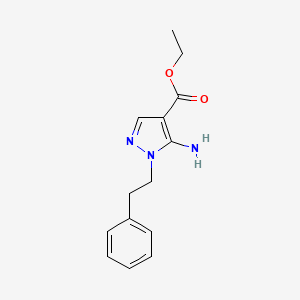
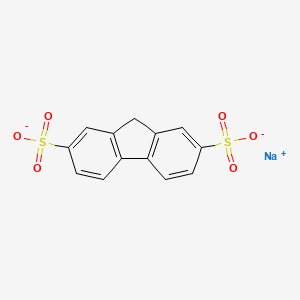
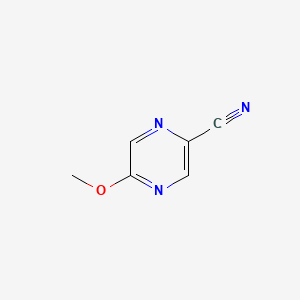





![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)
